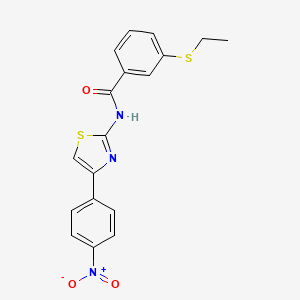

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Description

3-(Ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenyl group at position 4 and an ethylthio (-S-CH₂CH₃) moiety at position 3 of the benzamide core. The compound’s structure combines electron-withdrawing (nitro group) and lipophilic (ethylthio) substituents, which may influence its physicochemical properties and biological activity. Its synthesis likely involves coupling 3-(ethylthio)benzoic acid with 2-amino-4-(4-nitrophenyl)thiazole via carbodiimide-mediated amidation, analogous to methods described for sulfonylbenzamide-thiazole derivatives .

Properties

IUPAC Name |

3-ethylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-2-25-15-5-3-4-13(10-15)17(22)20-18-19-16(11-26-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNGOSDGFVEBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe ethylthio group is then added through a substitution reaction, and finally, the benzamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides

Scientific Research Applications

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

Sulfonyl vs. Thioether Groups

- Sulfonyl Derivatives : Compounds like 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) feature sulfonyl (-SO₂-) groups, which are strongly electron-withdrawing and polar. These groups enhance solubility but may reduce membrane permeability compared to the ethylthio group in the target compound .

Nitro Group Positioning

- Nitazoxanide () : This antiparasitic drug has a nitro group directly on the thiazole ring (5-nitro-2-thiazolyl). In contrast, the target compound’s nitro group is on the phenyl substituent of the thiazole. This positional difference may alter metabolic stability and target specificity. Nitazoxanide’s nitro-thiazole moiety is critical for its antiparasitic activity, suggesting that the nitro group’s placement in the target compound could influence its pharmacological profile .

Thiazole Ring Modifications

Aryl Substituents on Thiazole

- Pyridyl Groups () : Compounds like 7a and 7b feature pyridyl substituents, which introduce basicity and hydrogen-bonding capability. These properties contrast with the nitro group’s electronegativity, possibly leading to divergent interactions with enzymes or receptors .

- Phenyl and Halogenated Phenyl () : Derivatives such as N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) and 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () highlight how simple aryl or alkoxy groups affect solubility and steric bulk .

Analytical Characterization

- Spectroscopic Data :

- 1H NMR : The ethylthio group’s protons resonate near δ 1.3–1.5 (triplet, CH₃) and δ 2.5–3.0 (quartet, SCH₂), distinct from sulfonyl analogs’ singlet peaks for SO₂CH₃ (δ ~3.2) .

- HRMS : Expected molecular ion [M+H]+ at m/z 412.08 (C₁₈H₁₅N₃O₃S₂), differing from sulfonyl derivatives (e.g., 7a: m/z 403.06) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*LogP estimated using ChemDraw.

Biological Activity

The compound 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, an ethylthio group, and a nitrophenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 270.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the nitrophenyl group in this compound is hypothesized to enhance its antibacterial efficacy. In vitro studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with nitro substituents often exhibit increased potency against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole derivatives have also been studied for their anticancer potential. The compound's structure suggests it may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression. In a study involving various thiazole derivatives, those with similar structural features demonstrated IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds are another area of interest. Compounds with similar scaffolds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The potential of this compound to act as a COX inhibitor warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications at specific positions can significantly affect biological activity. For example, the introduction of electron-withdrawing groups (like nitro groups) at the para position of the phenyl ring has been linked to enhanced cytotoxicity against cancer cells . The ethylthio group may also contribute to lipophilicity, improving membrane permeability and bioavailability.

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against clinical strains of bacteria and fungi. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays : In another study, several thiazole derivatives were tested for cytotoxicity against human cancer cell lines. The results indicated that compounds with a thiazole ring and nitro substituents showed significant growth inhibition, suggesting that this compound may possess similar properties .

- Inflammation Model : A model assessing the anti-inflammatory effects of thiazole derivatives demonstrated that certain compounds could reduce inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide?

The compound can be synthesized via multi-step organic reactions, including thiazole ring formation, amidation, and functional group modifications. For example:

- Thiazole core synthesis : Use a Hantzsch thiazole synthesis approach, where a nitrile intermediate reacts with a thioamide in ethanol/water under reflux, as demonstrated in the synthesis of structurally similar thiazole derivatives (e.g., compound 29 in ).

- Amidation : Couple the thiazole intermediate with a substituted benzamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF .

- Ethylthio group introduction : Perform a nucleophilic substitution or thiol-ene reaction under nitrogen atmosphere, as seen in the synthesis of compound 29 (). Critical parameters include reaction temperature (reflux at 80–100°C), solvent choice (ethanol/water mixtures for solubility), and catalyst use (e.g., copper iodide for azide-alkyne cycloadditions) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR (e.g., DMSO-d6 as solvent) confirm substituent positions and regioselectivity. For example, aromatic protons in the 4-nitrophenyl group appear as distinct doublets (~δ 7.75–7.77 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98% as in compound 31, ).

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 438.1) .

- FT-IR : Key peaks include C=O stretch (~1650 cm) and NO symmetric/asymmetric stretches (~1520 and 1350 cm) .

Q. How do substituents like the ethylthio group influence the compound’s reactivity and bioactivity?

- Reactivity : The ethylthio (–S–CH) group enhances nucleophilicity, enabling further functionalization (e.g., oxidation to sulfone derivatives). Its electron-donating nature may stabilize intermediates in coupling reactions .

- Bioactivity : The ethylthio moiety increases lipophilicity (logP), improving membrane permeability. Similar derivatives (e.g., trifluoromethyl-substituted benzamides) show enhanced metabolic stability and target binding in enzyme inhibition assays .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial PPTases, ). The 4-nitrophenyl and thiazole groups may occupy hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with antimicrobial IC values. For example, electron-withdrawing groups (e.g., –NO) enhance activity against S. aureus .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/PBS). For example, discrepancies in MIC values may arise from differences in broth microdilution protocols .

- Dose-response curves : Re-evaluate activity using standardized protocols (CLSI guidelines) to minimize inter-lab variability.

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., nitro-reduction metabolites) that may confound activity readings .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

- Solvent selection : Transition from ethanol/water to DMF or THF for better solubility at larger volumes, but ensure thorough post-reaction purification (e.g., column chromatography) to remove residual solvents .

- Catalyst recycling : Optimize copper iodide recovery (e.g., via filtration) to reduce costs and heavy metal contamination .

- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress and intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.